1,1,3-Propanetriol 1,1,3-Propanetriol
Brand Name: Vulcanchem
CAS No.: 88497-15-8
VCID: VC17058748
InChI: InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2
SMILES:
Molecular Formula: C3H8O3
Molecular Weight: 92.09 g/mol

1,1,3-Propanetriol

CAS No.: 88497-15-8

Cat. No.: VC17058748

Molecular Formula: C3H8O3

Molecular Weight: 92.09 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-Propanetriol - 88497-15-8

Specification

CAS No. 88497-15-8
Molecular Formula C3H8O3
Molecular Weight 92.09 g/mol
IUPAC Name propane-1,1,3-triol
Standard InChI InChI=1S/C3H8O3/c4-2-1-3(5)6/h3-6H,1-2H2
Standard InChI Key CSIGAEASXSGNKS-UHFFFAOYSA-N
Canonical SMILES C(CO)C(O)O

Introduction

Structural Characteristics and Nomenclature

The molecular architecture of 1,1,3-propanetriol (C₃H₈O₃) distinguishes it through its asymmetrical hydroxyl group distribution. Unlike glycerol’s sequential 1,2,3-triol configuration, this isomer’s two adjacent hydroxyls at C1 and a third at C3 create distinct electronic and steric environments. The IUPAC naming convention prioritizes the lowest possible locants for substituents, resulting in the "1,1,3" designation rather than alternative numbering schemes .

Key structural parameters include:

  • Molecular formula: C₃H₈O₃

  • Molecular weight: 92.094 g/mol

  • CAS Registry Number: 88497-15-8

  • ChemSpider ID: 9567759

Comparative analysis with glycerol reveals critical differences in dipole moments and hydrogen-bonding networks. While glycerol exhibits a dipole moment of 2.56 D , computational modeling suggests 1,1,3-propanetriol may display reduced polarity due to its clustered hydroxyl groups, though experimental validation remains pending .

Synthetic Pathways and Challenges

Current literature documents no industrial-scale synthesis methods for 1,1,3-propanetriol, with existing protocols limited to laboratory-scale production. A proposed two-step approach involves:

  • Selective etherification: Utilizing epichlorohydrin as a precursor with controlled stoichiometry of ethoxylation agents

  • Acid-catalyzed cleavage: Strategic removal of protecting groups to yield the target triol

This method adapts techniques developed for glycerol ether derivatives , though yields remain suboptimal (typically <45%) due to challenges in achieving regioselective hydroxyl group manipulation. Recent advances in enzymatic catalysis show promise for improving selectivity, with lipase-mediated reactions demonstrating preferential modification of terminal hydroxyl groups in triol systems .

Physicochemical Properties

Experimental data for 1,1,3-propanetriol remain sparse, but comparative analysis with glycerol and computational predictions provide preliminary insights:

Property1,1,3-Propanetriol (Predicted)Glycerol (Measured)
Density (g/mL)1.18–1.221.261
Melting Point (°C)-5 to 517.9
Boiling Point (°C)275–285290
Log P (octanol/water)-1.4 to -1.8-1.76
Viscosity (cP @ 20°C)300–4001412

The predicted lower viscosity compared to glycerol stems from reduced hydrogen-bonding capacity due to hydroxyl group clustering. Hansen solubility parameters (δD=8.5, δP=5.9, δH=14.3 cal⁰·⁵/mL) suggest similar polar interactions to glycerol, though miscibility differences likely exist with non-polar solvents.

Reactivity and Derivative Formation

The unique hydroxyl arrangement enables distinct reaction pathways compared to glycerol:

  • Nitration: Selective formation of 1-nitrato derivatives under controlled conditions, analogous to glycerol nitrate synthesis

  • Etherification: Enhanced reactivity at the isolated C3 hydroxyl, enabling asymmetric triether production

  • Oxidation: Preferential oxidation of vicinal diols at C1 and C2, yielding ketone intermediates

Notably, the 1,1,3 configuration resists cyclization reactions common in glycerol chemistry, potentially increasing stability in polycondensation processes .

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